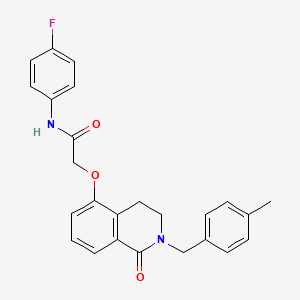

N-(4-fluorophenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

N-(4-fluorophenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a tetrahydroisoquinoline core substituted with a 4-methylbenzyl group and an acetamide side chain bearing a 4-fluorophenyl moiety. This structure combines electron-withdrawing (fluorine) and lipophilic (methyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3/c1-17-5-7-18(8-6-17)15-28-14-13-21-22(25(28)30)3-2-4-23(21)31-16-24(29)27-20-11-9-19(26)10-12-20/h2-12H,13-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTJOOQCNYWDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 417.47 g/mol. Its structure features a tetrahydroisoquinoline core, which is known for diverse biological activities. The presence of the fluorophenyl and methylbenzyl groups may enhance its pharmacological properties by influencing its interaction with biological targets.

This compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.

- Receptor Modulation : It may interact with various receptors in the body, altering signaling pathways that govern cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Tetrahydroisoquinoline derivatives have shown promise in inhibiting tumor growth in various cancer models. Studies suggest that this compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

- Antimicrobial Properties : The compound has potential as an antimicrobial agent against both bacterial and fungal strains. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit critical metabolic processes.

- Neuroprotective Effects : Isoquinoline alkaloids are known for their neuroprotective properties. This compound may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Study 1: Anticancer Activity

A study published in RSC Advances explored the anticancer effects of various tetrahydroisoquinoline derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Efficacy

Research conducted on related compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was identified as membrane disruption leading to cell lysis .

Case Study 3: Neuroprotection

A review highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives in models of Alzheimer's disease. The compounds were shown to reduce beta-amyloid plaque formation and improve cognitive function in animal models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine | Similar core structure | Anticancer activity |

| N-(4-bromophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine | Similar core structure | Antimicrobial properties |

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide exhibit significant anticancer activity. For instance, derivatives of tetrahydroisoquinoline have shown promising results against various cancer cell lines. In particular:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Studies : A study demonstrated that similar derivatives displayed percent growth inhibition (PGI) rates exceeding 70% against several cancer cell lines including OVCAR-8 and HCT-116 .

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have been evaluated for their antimicrobial effects. The presence of the tetrahydroisoquinoline structure is believed to enhance their interaction with microbial targets:

- Research Findings : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .

Therapeutic Applications

Given its promising biological activities, this compound presents potential applications in:

- Cancer Therapy : As a candidate for developing new anticancer drugs targeting specific pathways involved in tumor growth.

- Infection Control : As a novel antimicrobial agent that could complement existing antibiotics.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Key Observations:

- Electron-Withdrawing vs. The 4-chlorobenzyl substituent in ’s compound may further increase polarity and metabolic stability .

- Lipophilicity: The p-tolyl substituent (4-methylphenyl) in the analogue from likely increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

- Steric Effects: The 2,5-dimethylphenyl substituent () introduces steric hindrance, possibly affecting binding to biological targets .

Pharmacological and Functional Comparisons

While direct activity data for the target compound is unavailable, insights can be drawn from structurally related molecules:

Herbicidal Activity

Flufenacet (), an herbicidal compound with a trifluoromethyl-thiadiazolyl group and acetamide backbone, demonstrates the role of fluorine in enhancing bioactivity and environmental stability. The target compound’s 4-fluorophenyl group may similarly improve pesticidal efficacy, though this requires experimental validation .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW: ~504.57 g/mol) is heavier than flufenacet (MW: 363.32 g/mol), which may limit its bioavailability compared to smaller herbicides .

- Melting Points: reports melting points for analogues but lacks specific data for the target compound. Substituents like fluorine typically elevate melting points due to increased crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.